7-fluoro-2H,3H-furo[2,3-c]pyridine
Description
Significance of Fused Heterocyclic Systems in Contemporary Organic Chemistry
Fused heterocyclic systems, which are molecular structures containing two or more rings where at least one is a heterocycle, are of paramount importance in modern organic chemistry. nih.gov These scaffolds form the core of a vast array of natural products, pharmaceuticals, and functional materials. Their rigid, three-dimensional structures provide a unique framework for the precise spatial arrangement of functional groups, which is crucial for specific biological interactions. beilstein-journals.org The fusion of different ring systems can also lead to novel electronic properties, making them valuable in the development of materials with interesting photophysical or conductive characteristics.
Overview of Furo[2,3-c]pyridine (B168854) Derivatives in Academic Research and Their Structural Diversity
Among the myriad of fused heterocycles, the furo[2,3-c]pyridine scaffold has garnered considerable attention in academic and industrial research. This ring system, an isomer of the more commonly studied furo[2,3-b]pyridine, presents a unique arrangement of a furan (B31954) ring fused to a pyridine (B92270) ring. grafiati.com This fusion results in a distinctive electronic distribution and steric environment.
Researchers have explored various synthetic routes to access the furo[2,3-c]pyridine core, enabling the creation of a diverse library of derivatives. nih.govresearchgate.net These derivatives have been investigated for a range of applications, including as potential therapeutic agents. For instance, certain furo[2,3-c]pyridine-based compounds have been identified as potent inhibitors of B-Raf, a protein kinase implicated in some cancers. nih.gov The structural diversity of these derivatives is achieved by introducing various substituents onto the heterocyclic framework, thereby modulating their physicochemical and biological properties.
The Strategic Role of Fluorine in Modulating Chemical Properties and Reactivity of Organic Compounds
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to fine-tune their properties. Fluorine, being the most electronegative element, imparts unique characteristics to a molecule. The substitution of a hydrogen atom with a fluorine atom can significantly alter a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com
Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of a compound. The electronic effects of fluorine are also profound; its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups and influence the reactivity of the entire molecule. rsc.orgnu.edu.kzbohrium.com These modifications can lead to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and altered chemical reactivity. mdpi.com
Defining the Research Scope: Focus on 7-fluoro-2H,3H-furo[2,3-c]pyridine
This article will now narrow its focus to a specific, yet under-explored, member of the fluorinated furo[2,3-c]pyridine family: This compound . Due to the limited direct research on this exact molecule, this article will draw upon established principles of organic chemistry and data from closely related analogues to infer its likely chemical properties and reactivity. The subsequent sections will provide a detailed, albeit in some cases predictive, analysis of this intriguing compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2,3-dihydrofuro[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIHQAOBUAVNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CN=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluoro 2h,3h Furo 2,3 C Pyridine and Its Precursors
Retrosynthetic Analysis and Identification of Key Starting Materials
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 7-fluoro-2H,3H-furo[2,3-c]pyridine, this process reveals several potential disconnections. A primary disconnection can be made at the furan (B31954) ring, suggesting a pyridine (B92270) derivative as a key precursor. Alternatively, disconnection of the pyridine ring could lead to a furan-based starting material. The fluorine atom can be envisioned as being introduced either at an early stage on a precursor or as a final step on the fully formed furo[2,3-c]pyridine (B168854) scaffold.
This analysis points to two main classes of key starting materials:
Substituted Pyridines: These precursors would already contain the necessary functionalities to facilitate the subsequent annulation of the furan ring.
Substituted Furans: These would serve as the foundation upon which the pyridine ring is constructed.
The choice of starting material is often dictated by commercial availability, cost, and the efficiency of the subsequent synthetic transformations.
Strategies for Constructing the Furo[2,3-c]pyridine Ring System
The assembly of the fused furo[2,3-c]pyridine core is a critical aspect of the synthesis. Several strategies have been developed to achieve this, each with its own advantages and limitations. These approaches can be broadly categorized into methods that form the furan ring onto a pre-existing pyridine, those that build the pyridine ring onto a furan template, and multicomponent reactions that construct the fused system in a single step.
One of the most common approaches involves the construction of the furan ring onto a functionalized pyridine precursor. This can be achieved through various intramolecular cyclization reactions. For instance, a suitably substituted pyridine bearing a side chain with an oxygen nucleophile and an appropriate leaving group can undergo cyclization to form the furan ring.
Another powerful method is the use of cycloaddition reactions. While specific examples for the direct synthesis of the furo[2,3-c]pyridine system via [3+2]-cycloadditions are not extensively detailed in the provided context, this class of reactions is a well-established strategy for the formation of five-membered heterocyclic rings like furans.
An alternative strategy involves the construction of the pyridine ring onto a pre-existing furan derivative. This approach is generally less common due to the potential instability of the furan ring under the conditions often required for pyridine synthesis. However, methods such as the transformation of furan-2-carboxaldehydes or furan-2-carboxylic acid esters into pyridines have been reported. scispace.com These transformations typically involve a series of reactions including oxidation, amination, and intramolecular condensation to form the pyridine ring. scispace.com
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single synthetic operation. The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known three-component reaction, has been shown to produce furo[2,3-c]pyridine skeletons under certain conditions, particularly when pyridoxal is used as the aldehyde component. researchgate.net This "unusual GBB product" formation provides a direct entry to the 2,3-disubstituted furo[2,3-c]pyridine core. researchgate.net
| Reaction Type | Key Reactants | Product | Reference |
| Groebke–Blackburn–Bienaymé | Heterocyclic amidine, Aldehyde (e.g., pyridoxal), Isonitrile | Furo[2,3-c]pyridine | researchgate.net |
Introduction of Fluorine at Position 7
The introduction of the fluorine atom at the C7 position of the furo[2,3-c]pyridine ring system is a crucial step. The regioselectivity of this transformation is of paramount importance. Direct fluorination methods are often preferred for their efficiency.
Direct C-H fluorination has emerged as a powerful tool in modern synthetic chemistry. For pyridine and related heterocycles, methods utilizing electrophilic fluorinating agents have been developed.
C-H Fluorination:
A notable method for the site-selective fluorination of pyridines involves the use of silver(II) fluoride (AgF₂). nih.govresearchgate.net This reagent allows for the direct fluorination of a single carbon-hydrogen bond adjacent to the nitrogen atom in pyridines and diazines. nih.govresearchgate.net The reactions typically proceed at ambient temperature with high selectivity. nih.govresearchgate.net The mechanism is proposed to be initiated by the coordination of the basic nitrogen to the silver, which increases the electrophilicity at the ortho-position. researchgate.net This approach is particularly valuable for the late-stage functionalization of complex molecules. acs.orgnih.govberkeley.edu
| Fluorinating Agent | Substrate | Conditions | Key Features | References |
| Silver(II) Fluoride (AgF₂) | Pyridines, Diazines | Ambient Temperature | High site-selectivity for C-H fluorination adjacent to nitrogen. | nih.govresearchgate.net |
| Selectfluor® | 1,2-Dihydropyridines | Mild Conditions | Electrophilic fluorination leading to fluorinated 3,6-dihydropyridines. | nih.gov |
Halogen Exchange:
While direct C-H fluorination is a powerful technique, halogen exchange (Halex) reactions represent a more traditional yet effective method for introducing fluorine. This approach involves the nucleophilic displacement of a halogen atom (typically chlorine or bromine) with a fluoride ion. Although not explicitly detailed for the 7-position of furo[2,3-c]pyridine in the provided search results, halogen exchange is a widely used industrial method for the synthesis of fluoroaromatics. researchgate.net
Synthesis via Fluorinated Building Blocks
The utilization of pre-fluorinated starting materials represents a direct and efficient strategy for the synthesis of this compound. This approach incorporates the fluorine atom at an early stage, avoiding potentially harsh fluorination conditions on the assembled heterocyclic system. A common tactic involves the use of fluorinated pyridine derivatives as key intermediates.
For instance, a synthetic route can commence with a commercially available or readily prepared fluorinated pyridine, such as a 3-fluoropyridine-2-carbonitrile. This building block can undergo a series of transformations to construct the fused furan ring. The nitrile group can be manipulated to introduce the necessary functionality for cyclization, while the fluorine atom remains intact on the pyridine ring. This method offers the advantage of regiochemical control, ensuring the fluorine is positioned at the desired C-7 position of the final furo[2,3-c]pyridine scaffold. ossila.com
The following table outlines representative fluorinated building blocks that can be employed in such synthetic strategies:
| Building Block | CAS Number | Key Features |
| 3-Fluoro-2-pyridinecarbonitrile | 97509-75-6 | A pyridine derivative with strategically placed fluorine and nitrile groups, facilitating further reactions. ossila.com |
| Fluorinated Cycloalkyls | N/A | These can be incorporated to introduce fluorine into the overall molecular structure. |
| 7-Fluoro nih.govbenzothiophen-3-(2H)one | N/A | Can be used in reactions with aromatic aldehydes to form fluorinated heterocyclic compounds. nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Strategies for C-F Bond Formation
The reaction of a precursor like methyl 3-nitropyridine-4-carboxylate with a fluoride source, such as cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), can yield the corresponding 3-fluoro-pyridine derivative. nih.gov The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group and the electron-withdrawing character of the substituents on the pyridine ring. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluoro-substituted pyridines in SNAr reactions. nih.gov
A general representation of the SNAr strategy is depicted below:
Pyridine Precursor (with leaving group) + Fluoride Source → Fluorinated Pyridine Intermediate
This intermediate can then be further elaborated to construct the fused furan ring, ultimately leading to this compound.
Synthesis of the 2H,3H-Saturated Furan Moiety
The final stage in the synthesis of this compound involves the saturation of the furan ring of the corresponding aromatic furo[2,3-c]pyridine precursor.
The saturation of the furan ring is typically achieved through catalytic hydrogenation. This method involves treating the furo[2,3-c]pyridine with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction conditions, including pressure, temperature, and solvent, are optimized to ensure selective reduction of the furan ring without affecting the pyridine ring or the C-F bond.
Chemoselective reduction methods are crucial, especially when other reducible functional groups are present in the molecule. nih.gov For instance, the use of specific reducing agents can target the double bond within the furan ring while leaving other parts of the molecule intact.
The table below summarizes common reductive methods for furan ring saturation:
| Reductive Method | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | A widely used and effective method for the reduction of aromatic heterocycles. |
| Borohydride Reduction | NaBH₄ | Can be employed, but may lead to side reactions depending on the substrate. nih.gov |
| 2-Phenylbenzimidazoline | Generated in situ | Offers high yields and excellent selectivity under mild conditions. nih.gov |
When the saturation of the furan ring creates chiral centers at the C-2 and C-3 positions, stereochemical control becomes an important consideration. The use of chiral catalysts or auxiliaries during the reduction step can potentially lead to the enantioselective or diastereoselective formation of the 2H,3H-furo[2,3-c]pyridine. However, for the parent this compound, where no substituents are present at the 2- and 3-positions, stereoisomers are not a concern. If the synthesis involves substituted precursors that would lead to chiral centers upon reduction, then the stereochemical outcome would need to be carefully controlled and characterized.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For the practical application of this compound, the development of a scalable and efficient synthesis is crucial. Optimization of reaction conditions for each step is necessary to maximize yields and minimize the formation of byproducts. Key parameters to optimize include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature: Controlling the reaction temperature is essential for preventing side reactions and decomposition.
Catalyst: The selection and loading of the catalyst are critical for achieving high conversion and selectivity in catalytic reactions.
Reagent Stoichiometry: Precise control of the amounts of reagents is necessary to ensure complete reaction and avoid waste.
A successful scalable synthesis should aim for a concise route with a minimal number of steps, each proceeding in high yield. nih.gov The use of chromatography for purification should be minimized in favor of crystallization or distillation where possible to improve process efficiency.
Chemical Reactivity and Derivatization of 7 Fluoro 2h,3h Furo 2,3 C Pyridine
Reactions Involving the Pyridine (B92270) Ring
The pyridine moiety of 7-fluoro-2H,3H-furo[2,3-c]pyridine is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, it is activated for nucleophilic substitutions, particularly at positions ortho and para to the nitrogen.
Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety
Electrophilic aromatic substitution (EAS) on the pyridine ring of furopyridines is challenging. The nitrogen atom significantly reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. While there is limited specific data on the EAS reactions of this compound itself, studies on related benzo[b]furo[2,3-c]pyridines show that nitration and acylation occur on the benzene (B151609) ring, avoiding the pyridine moiety. researchgate.net This suggests that any electrophilic attack on this compound would likely require harsh conditions and may lead to a mixture of products or reaction at the furan (B31954) ring if it were aromatic.
Nucleophilic Substitutions at the Pyridine Ring
Nucleophilic aromatic substitution (SNA) is a more favorable reaction pathway for pyridines, especially when an activating group is present. wikipedia.org In this compound, the fluorine atom at the 7-position, which is ortho to the pyridine nitrogen, activates the ring for nucleophilic attack. nih.govresearchgate.net
The general mechanism for SNAr reactions involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com This intermediate is stabilized by electron-withdrawing groups. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring. stackexchange.com In the context of 2-halopyridines, the heteroatom of the pyridine ring facilitates nucleophilic substitution. epa.gov
Transformations at the Fluorine-Substituted Position (C7)
The carbon-fluorine bond at the C7 position is a key site for functionalization. The fluorine atom can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The fluorine atom at the C7 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the adjacent nitrogen atom in the pyridine ring, which helps to stabilize the intermediate formed during the reaction. wikipedia.org Although fluorine is a poor leaving group in many contexts, its high electronegativity activates the aromatic ring towards nucleophilic attack, which is the rate-determining step in SNAr reactions. stackexchange.com
A variety of nucleophiles can be used to displace the fluorine atom, including those based on nitrogen, oxygen, and sulfur. nih.gov For instance, the reaction with alkoxides or amines can introduce new functional groups at the C7 position.
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| ROH (e.g., tert-butyl 2-hydroxyacetate) | 7-alkoxy-2H,3H-furo[2,3-c]pyridine derivative | NaH, tandem SNAr-cyclisation | nih.gov |
| RNH2 (e.g., primary/secondary amines) | 7-amino-2H,3H-furo[2,3-c]pyridine derivative | Mild conditions | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions at C-F Bond
While challenging due to the high bond dissociation energy of the C-F bond, metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Nickel- and palladium-based catalysts have been developed for the activation of C-F bonds. nsf.govbeilstein-journals.org
These reactions often require specific ligands and reaction conditions to achieve efficient coupling. For example, nickel-catalyzed couplings of 2-fluorobenzofurans with arylboronic acids have been demonstrated to proceed under mild conditions. beilstein-journals.org Similar strategies could potentially be applied to this compound to introduce aryl or other organic fragments at the C7 position.
| Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Arylboronic acids | Ni(cod)2 / ligand | 7-aryl-2H,3H-furo[2,3-c]pyridine | beilstein-journals.org |
| Amines | Pd-precatalysts (e.g., RuPhos, BrettPhos) | 7-amino-2H,3H-furo[2,3-c]pyridine derivative | nih.gov |
Reactivity of the Saturated Furan Ring (2H,3H-positions)
The 2H,3H-dihydrofuran ring in this compound is a saturated heterocycle and thus, its reactivity differs significantly from that of an aromatic furan ring. The reactions at this part of the molecule typically involve the aliphatic carbon-hydrogen bonds or the ether linkage.
Reactions involving the opening of the dihydrofuran ring can occur under certain conditions. For instance, treatment with strong acids or bases, particularly at elevated temperatures, could lead to ring cleavage. However, specific studies on the ring-opening reactions of this compound are not extensively documented.
In related furo[3,2-b]pyran-2-ones, reactions with nitrogen-containing nucleophiles can lead to recyclization and opening of the furan ring. beilstein-journals.org While the system is different, it highlights a potential pathway for the transformation of the furo-pyridine core. Additionally, the synthesis of tetrahydrofuro[3,2-c]pyridines has been achieved through methods like the Pictet-Spengler reaction, indicating that the furan ring can be constructed and is stable under those conditions. beilstein-journals.orgnih.gov
Oxidation and Reduction Reactions
No specific information was found in the search results regarding the oxidation and reduction reactions of this compound.
Reactions Leading to Aromatization or Further Functionalization
No specific information was found in the search results regarding reactions leading to the aromatization or further functionalization of this compound.
Derivatization Strategies for Expanding the Chemical Space
Functionalization through Side Chains and Bridgehead Positions
No specific information was found in the search results regarding the functionalization of this compound through its side chains and bridgehead positions.
Synthesis of Polycyclic Systems Incorporating the this compound Core
No specific information was found in the search results regarding the synthesis of polycyclic systems incorporating the this compound core.
Advanced Spectroscopic and Structural Elucidation of 7 Fluoro 2h,3h Furo 2,3 C Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign the proton and carbon signals of 7-fluoro-2H,3H-furo[2,3-c]pyridine.
Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Assignment
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would likely appear in the downfield region (typically δ 7.0-8.5), with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the fused dihydrofuran ring. The methylene (B1212753) protons of the dihydrofuran moiety (CH₂-2 and CH₂-3) would be expected to resonate in the upfield region, and their coupling would confirm their adjacent relationship.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 4.5 - 5.0 | C-2: 70 - 75 |
| H-3 | 3.0 - 3.5 | C-3: 25 - 30 |
| H-4 | 6.8 - 7.2 | C-4: 115 - 120 |
| H-5 | 7.9 - 8.3 | C-5: 140 - 145 |
| - | - | C-3a: 120 - 125 |
| - | - | C-7: 155 - 160 (with large ¹JC-F) |
| - | - | C-7a: 150 - 155 |
Fluorine-19 (¹⁹F) NMR for C-F Bond Characterization and Conformational Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. The ¹⁹F chemical shift for this compound would be characteristic of a fluorine atom attached to a pyridine ring. This chemical shift would be sensitive to the electronic environment and could provide insights into the conformation of the dihydrofuran ring relative to the pyridine ring. Coupling between the fluorine atom and adjacent protons (³JF-H) would be observed in both the ¹H and ¹⁹F spectra, further confirming the substitution pattern.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish unambiguous assignments and confirm the molecular structure, a series of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks, for instance, confirming the connectivity between the protons on the pyridine ring and between the methylene groups in the dihydrofuran ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying long-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the fusion of the furan (B31954) and pyridine rings, for example, by observing correlations from the methylene protons to the carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation
HRMS would be used to determine the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For C₇H₆FNO, the calculated monoisotopic mass is approximately 139.0433 Da. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of small molecules such as CO or C₂H₄ from the dihydrofuran ring, or the loss of HF.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
If a suitable single crystal can be grown, X-ray crystallography would provide the most definitive structural information. This technique would yield precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would also reveal details about the planarity of the bicyclic system and the conformation of the dihydrofuran ring. Furthermore, intermolecular interactions such as hydrogen bonding and π-stacking that dictate the crystal packing could be analyzed.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C and C=N stretching vibrations from the pyridine ring. A strong absorption band corresponding to the C-F stretching vibration would also be a key diagnostic feature, typically appearing in the 1250-1000 cm⁻¹ region. The C-O-C stretching of the dihydrofuran ring would also be observable.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Following a comprehensive search of scientific literature and chemical databases, detailed experimental or computational data regarding the electronic absorption (UV-Vis) and emission (fluorescence) spectra of the specific compound this compound could not be located.
The photophysical properties of a molecule, such as its absorption and emission characteristics, are intrinsically linked to its unique electronic structure. This structure is determined by the specific arrangement of atoms and functional groups within the molecule. While research has been conducted on related but distinct heterocyclic systems, such as furo[2,3-b]pyridines and other substituted furopyridine isomers, the specific substitution pattern and isomeric form of this compound define its particular electronic transitions.
Therefore, without dedicated spectroscopic studies on this exact compound, any presentation of UV-Vis or fluorescence data would be speculative and not adhere to the required standards of scientific accuracy. The generation of detailed research findings and data tables as requested is not possible in the absence of published research on the electronic spectroscopy of this compound.
Further experimental investigation or computational modeling would be necessary to elucidate the electronic structure and photophysical properties of this compound.
Computational and Theoretical Investigations of 7 Fluoro 2h,3h Furo 2,3 C Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Geometry Optimization and Structural Parameters
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 7-fluoro-2H,3H-furo[2,3-c]pyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This information is vital for understanding its shape and how it might interact with other molecules. While specific data is absent, one would expect the fluorine substitution to induce changes in the local geometry of the pyridine (B92270) ring compared to the unsubstituted parent compound.
Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential, Charge Distribution)
Analysis of the electronic structure provides deep insights into a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's stability. A smaller gap generally suggests higher reactivity.
The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the electronegative fluorine and nitrogen atoms would be expected to create regions of negative potential, influencing how the molecule interacts with other reactants.
Prediction of Spectroscopic Properties (NMR chemical shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the compound experimentally. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the structure of synthesized this compound.
Computational Elucidation of Reaction Mechanisms and Selectivity
Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions. For this compound, computational studies could elucidate the mechanisms of reactions it might undergo, such as electrophilic or nucleophilic substitutions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways and predict the regioselectivity and stereoselectivity of reactions. This is particularly important in the synthesis of complex molecules where multiple outcomes are possible.
Conformational Analysis and Energy Landscapes
The dihydrofuropyridine core of this compound may allow for different spatial arrangements of its atoms, known as conformations. Computational conformational analysis would involve exploring the potential energy surface of the molecule to identify the various stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how its shape might influence its biological activity, if any.
In Silico Prediction of Chemical Reactivity and Stability
Beyond the electronic structure analysis, various computational descriptors can be calculated to predict the chemical reactivity and stability of this compound. Parameters such as hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, can provide a quantitative measure of its reactivity. These in silico predictions can help in designing new synthetic routes and in understanding the molecule's potential applications.
Exploration of Chemical Applications and Mechanistic Insights for 7 Fluoro 2h,3h Furo 2,3 C Pyridine
Role as a Privileged Scaffold in Synthetic Organic Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of a wide range of biologically active compounds. While the furopyridine core, in general, has been recognized for its utility in medicinal chemistry, specific studies highlighting 7-fluoro-2H,3H-furo[2,3-c]pyridine as a privileged scaffold are limited.
However, the broader class of furopyridines has demonstrated significant potential. For instance, various isomers of furopyridine have been identified as core structures in the development of inhibitors for protein kinases and other enzymes. The rigid, bicyclic nature of the furopyridine system provides a three-dimensional structure that can be strategically functionalized to interact with the active sites of diverse biological macromolecules. The introduction of a fluorine atom at the 7-position of the 2H,3H-furo[2,3-c]pyridine core could potentially enhance its properties as a privileged scaffold by modulating its electronic characteristics, metabolic stability, and binding interactions.
Development as Building Blocks for Complex Organic Molecules
Heterocyclic compounds are fundamental building blocks in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. While specific examples of the utilization of this compound as a building block are not readily found in the literature, the general synthetic accessibility of the furopyridine nucleus allows for its incorporation into larger, more complex structures.
The furo[2,3-c]pyridine (B168854) system contains both a furan (B31954) and a pyridine (B92270) ring, each offering distinct sites for chemical modification. The dihydrofuran portion of this compound provides stereocenters that can be controlled during synthesis, leading to molecules with specific three-dimensional arrangements. The fluorine substituent can also influence the reactivity of the pyridine ring, potentially directing further chemical transformations. The development of synthetic methodologies to produce and functionalize this compound would be a crucial step in establishing its utility as a versatile building block for the creation of novel and complex molecular architectures.
Potential in Materials Science (e.g., optoelectronic properties, polymers)
Fused aromatic and heteroaromatic systems often exhibit interesting photophysical and electronic properties, making them attractive candidates for applications in materials science. While there is no specific research detailing the materials science applications of this compound, the electronic nature of the furopyridine core suggests potential in this area.
The combination of the electron-rich furan ring and the electron-deficient pyridine ring can lead to intramolecular charge transfer characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The introduction of a highly electronegative fluorine atom can further modulate the electronic energy levels (HOMO/LUMO) of the molecule, potentially tuning its emission color or improving its charge transport properties. Furthermore, functionalized furopyridines could be incorporated as monomer units into polymers, leading to new materials with tailored optical and electronic properties. However, experimental validation of these potential applications for this compound is currently lacking.
Mechanistic Studies of Interactions with Chemical Catalysts or Reagents
Detailed mechanistic studies involving this compound with chemical catalysts or reagents are not available in the current body of scientific literature. Such studies would be essential to understand its reactivity and to develop efficient synthetic transformations.
Investigations could focus on several aspects of its chemistry. For example, the nitrogen atom in the pyridine ring can act as a ligand for transition metal catalysts, potentially enabling a range of cross-coupling reactions to introduce substituents at various positions on the heterocyclic core. The fluorine atom might also influence the regioselectivity of these reactions. Furthermore, understanding the reactivity of the dihydrofuran ring, such as its susceptibility to ring-opening or functionalization, would be crucial for its application as a synthetic intermediate. Mechanistic studies, including kinetic analysis, computational modeling, and isotopic labeling experiments, would provide valuable insights into the behavior of this molecule in chemical reactions.
Future Research Directions and Unexplored Avenues for 7 Fluoro 2h,3h Furo 2,3 C Pyridine Research
Development of Green and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic compounds often involves multi-step processes with significant environmental footprints. A primary future objective should be the development of green and sustainable methods for constructing the 7-fluoro-2H,3H-furo[2,3-c]pyridine core. Current synthetic strategies for related furo[2,3-b]pyridines often rely on traditional, and sometimes harsh, reaction conditions. nih.gov
Future research could focus on several key areas:
Microwave-Assisted Synthesis: This technique has emerged as an energy-efficient method for synthesizing fluorinated heterocycles, often leading to reduced reaction times, higher yields, and fewer side products. benthamdirect.com Applying microwave irradiation to the cyclization and functionalization steps in the synthesis of this compound could offer a significant green advantage.
Eco-Friendly Catalysts: Investigating the use of reusable and non-toxic catalysts, such as activated fly ash or other solid acids, could streamline purification and minimize waste. bhu.ac.in The development of catalytic systems that avoid heavy metals would be particularly beneficial.
Multicomponent Reactions (MCRs): Designing one-pot MCRs to assemble the furo[2,3-c]pyridine (B168854) core from simple, readily available starting materials would greatly enhance synthetic efficiency and atom economy. taylorfrancis.com This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps and purification processes. researchgate.net
Table 1: Potential Green Synthesis Strategies for Furo[2,3-c]pyridine Analogs
| Strategy | Catalyst/Condition | Potential Advantages |
| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction time, increased yield, energy efficiency. benthamdirect.com |
| Solid Acid Catalysis | Activated Fly Ash | Reusability, operational simplicity, reduced hazardous waste. bhu.ac.in |
| Multicomponent Reactions | Various (e.g., base-catalyzed) | High atom economy, reduced synthetic steps, operational simplicity. taylorfrancis.commdpi.com |
Exploration of Novel Functionalizations and Chemical Transformations
The reactivity of the this compound nucleus is largely uncharted territory. Systematic exploration of its functionalization is crucial for creating diverse libraries of compounds for various applications. The fluorine substituent and the nitrogen atom are expected to significantly influence the regioselectivity of electrophilic and nucleophilic reactions.
Key avenues for future exploration include:
C-H Functionalization: Direct C-H functionalization has become a powerful tool for derivatizing heterocyclic cores without the need for pre-functionalized starting materials. nih.gov Research into transition-metal catalyzed C-H arylation, alkylation, or borylation at the various positions of the furo[2,3-c]pyridine ring would be a significant advancement. beilstein-journals.org The directing effects of the fluorine atom and the fused furan (B31954) ring would be of fundamental interest.
Cross-Coupling Reactions: Developing robust palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated or borylated derivatives of this compound would enable the introduction of a wide array of substituents. nih.gov
Fluorine as a Modulating Element: Investigating how the fluorine atom influences the reactivity and properties of the molecule is a critical research direction. chim.itresearchgate.net This includes its effect on the pKa of the pyridine (B92270) nitrogen, the stability of reaction intermediates, and the regioselectivity of subsequent transformations.
Application in Supramolecular Chemistry and Nanomaterials
The unique electronic properties and potential for hydrogen bonding make this compound an interesting candidate for applications in supramolecular chemistry and materials science.
Future research could explore:
Self-Assembling Systems: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor could be exploited to create novel supramolecular assemblies. nih.gov The influence of the fluorine atom on the strength and directionality of these interactions would be a key area of study.
Coordination Chemistry: The pyridine nitrogen can act as a ligand for metal ions, opening the door to the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The electronic properties of such materials could be tuned by modifying the substituents on the furo[2,3-c]pyridine core.
Organic Electronics: Fluorinated aromatic compounds are of growing interest in organic electronics. Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs) or other electronic devices is a promising, yet unexplored, avenue.
High-Throughput Screening for Chemical Reactivity and Selectivity
To accelerate the discovery of new reactions and optimal conditions, high-throughput screening (HTS) methodologies can be employed. sigmaaldrich.com This approach allows for the rapid evaluation of a large number of catalysts, solvents, and reaction parameters in parallel.
For this compound, HTS could be used to:
Optimize Functionalization Reactions: Rapidly screen for optimal catalysts and conditions for C-H functionalization and cross-coupling reactions. rsc.org
Discover Novel Reactivity: Screen for unexpected transformations under a wide range of reaction conditions, potentially leading to the discovery of novel synthetic methodologies.
Map Reactivity Profiles: Systematically investigate the reactivity of different positions on the heterocyclic core, providing a comprehensive understanding of its chemical behavior.
Table 2: High-Throughput Screening Applications for Heterocycle Functionalization
| Application | Screening Focus | Potential Outcome |
| Catalyst Discovery | Libraries of metal catalysts and ligands | Identification of highly active and selective catalysts for C-H functionalization. sigmaaldrich.com |
| Reaction Optimization | Solvents, bases, temperatures, and other parameters | Determination of optimal conditions for known transformations in less time. youtube.com |
| Reactivity Mapping | A variety of electrophilic and nucleophilic reagents | A detailed understanding of the inherent reactivity of the this compound core. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. uc.pt Integrating the synthesis and functionalization of this compound into flow chemistry platforms could be a transformative step.
Future research in this area could involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the this compound core would enable its production on a larger scale with greater control over reaction parameters. tib.eu
Automated Functionalization: Coupling a flow reactor to automated purification and analysis systems would allow for the rapid synthesis and evaluation of a library of derivatives.
Telescoped Reactions: Designing multi-step sequences in a continuous flow system, where the product of one reaction is directly used as the substrate for the next, would significantly improve efficiency and reduce waste.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicinal chemistry, materials science, and synthetic methodology.
Q & A
Q. What are the established synthetic routes for 7-fluoro-2H,3H-furo[2,3-c]pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclization strategies or functionalization of preconstructed furopyridine scaffolds. Key approaches include:
- Cyclocondensation : Reacting fluorinated pyridine precursors with furan-derived reagents under acidic or thermal conditions. For example, Shiotani et al. (2018) demonstrated the use of ethoxy derivatives to stabilize intermediates during cyclization .
- Post-functionalization : Introducing fluorine via electrophilic substitution or metal-mediated coupling (e.g., Pd-catalyzed fluorination) on preformed furo[2,3-c]pyridine frameworks .
Q. Critical Parameters :
- Temperature : Higher temperatures (>100°C) often accelerate cyclization but may degrade sensitive intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in furan-pyridine fusion .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.
Q. Table 1: Representative Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | 45–60 | H₂SO₄, 80°C, 12 h | Shiotani et al. |
| Pd-mediated fluorination | 35–50 | Pd(PPh₃)₄, KF, DMF, 110°C | Chang & Tai |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-6 due to coupling with F). ¹⁹F NMR confirms fluorine position and purity .
- HRMS : High-resolution mass spectrometry validates molecular formula, critical for distinguishing isomers (e.g., furo[2,3-c] vs. furo[3,2-c] pyridines) .
- HPLC-PDA : Reversed-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar degradation products, with UV detection at 260–280 nm (π→π* transitions) .
Key Tip : Use DEPT-135 NMR to differentiate CH₂/CH groups in the fused ring system, aiding structural confirmation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing 7-fluoro-2H,3H-furo[uro[2,3-c]pyridine derivatives?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in fluorination. For example, Fukui function analysis identifies nucleophilic/electrophilic sites on the furopyridine core .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents stabilize charge-separated intermediates in SNAr reactions .
- Machine Learning : Train models on existing datasets (e.g., reaction yields vs. catalysts) to predict optimal conditions for novel derivatives .
Q. How do structural modifications (e.g., substituent position, fluorination) impact the biological activity of furo[2,3-c]pyridine derivatives?
Methodological Answer:
- SAR Studies :
- Assays :
Data Contradiction Note : While Búdová et al. (2006) reported enhanced activity with electron-deficient substituents, Shiotani et al. (2018) observed reduced potency in hydrophilic environments, highlighting target-specific effects .
Q. How can researchers resolve discrepancies in reported reaction yields for furo[2,3-c]pyridine syntheses?
Methodological Answer:
- Variable Control : Replicate studies while standardizing parameters (e.g., solvent grade, catalyst batch). For example, Chang & Tai (2007) achieved 60% yield using freshly distilled DMF, versus 45% with commercial-grade solvent .
- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates (e.g., dimerization products in Pd-mediated reactions) .
- Statistical Design : Apply factorial design (2^k experiments) to isolate critical factors (e.g., temperature × catalyst loading) causing yield variability .
Example : A 2² factorial study revealed that >5 mol% Pd(PPh₃)₄ and >120°C led to Pd black formation, reducing yields by 15–20% .
Q. What strategies are effective for scaling up this compound synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Reactors : Minimize thermal gradients in exothermic cyclization steps, improving reproducibility at >10 g scale .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .
- Crystallization Optimization : Use anti-solvent precipitation (e.g., water in THF) to enhance crystal purity; XRPD confirms polymorph stability .
Critical Challenge : Fluorine’s volatility necessitates closed systems to prevent loss during high-temperature steps .
Q. How can researchers leverage this compound as a scaffold for drug discovery?
Methodological Answer:
- Fragment-Based Design : Use the furopyridine core as a hinge-binding motif in kinase inhibitors. Structural data (e.g., X-ray co-crystals) guide substitutions at C-2 and C-7 for potency .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetates) at the furan oxygen to improve bioavailability .
- Target Validation : CRISPR-Cas9 knockout studies confirm on-target effects in disease models (e.g., inflammation assays for PDE4 inhibitors) .
Example : EP 2 970 173 B1 patents diaminofuropyridines as JAK2 inhibitors, demonstrating the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
